Propylene glycol dilaurate
Overview
Description
Propylene glycol dilaurate is a chemical compound formed by the esterification of propylene glycol with lauric acid. It is a mixture of the mono- and diesters of lauric acid and propylene glycol, with the diester form being predominant. This compound is commonly used in various industrial and cosmetic applications due to its emollient and surfactant properties .
Mechanism of Action
Target of Action
Propylene Glycol Dilaurate (PGDL) is primarily used as a biochemical reagent . It is a mixture of the propylene glycol mono- and diesters of lauric acid . It is commonly used as a medium for skin medications , and in cosmetics as a moisturizer or thickening agent . It can also be used as a food additive .
Mode of Action
It is known to havepenetration enhancing and surface active properties . This means it can help other compounds penetrate the skin more effectively, which is particularly useful in topical medications. It also has the ability to reduce the surface tension of liquids, which can improve the spreadability of cosmetics.
Biochemical Pathways
It is known that pgdl can interact with both the hydrophobic and hydrophilic portions of surfactant molecules . This interaction can influence the formation of micelles, which are crucial for the absorption and transport of many bioactive compounds.
Pharmacokinetics
It is known that the compound is a mixture of the propylene glycol mono- and diesters of lauric acid . The monoesters and diesters likely have different absorption, distribution, metabolism, and excretion (ADME) properties, which could impact the overall bioavailability of the compound .
Result of Action
The primary result of PGDL’s action is its ability to enhance the penetration of other compounds through the skin . This makes it a valuable component in topical medications and cosmetics. In addition, its surface active properties can improve the texture and spreadability of these products .
Action Environment
The action of PGDL can be influenced by various environmental factors. For instance, its effectiveness as a penetration enhancer and surface active agent can be affected by the specific formulation of the product it is used in, as well as the condition of the skin it is applied to. Furthermore, the International Food Codex Committee has set maximum usage amounts for PGDL when used as a food additive, depending on the type of food .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylene glycol dilaurate is synthesized through the esterification reaction between propylene glycol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of propylene glycol with lauric acid. The process is optimized to achieve a high yield of the diester form, which is the desired product. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the final product with the required purity .
Chemical Reactions Analysis
Types of Reactions: Propylene glycol dilaurate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst, such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Propylene glycol and lauric acid.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Propylene glycol dilaurate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Propylene glycol dicaprylate/dicaprate
- Propylene glycol dipelargonate
- Propylene glycol laurate
- Propylene glycol myristate
- Propylene glycol oleate
Comparison: Propylene glycol dilaurate is unique due to its specific fatty acid composition, predominantly lauric acid, which imparts distinct emollient and surfactant properties. Compared to other similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it suitable for a wide range of applications in cosmetics and pharmaceuticals .
Properties
IUPAC Name |
2-dodecanoyloxypropyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O4/c1-4-6-8-10-12-14-16-18-20-22-26(28)30-24-25(3)31-27(29)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITKSCOBOCOGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945469 | |
Record name | Propane-1,2-diyl didodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22788-19-8 | |
Record name | Propylene glycol dilaurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22788-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol dilaurate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-1,2-diyl didodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylene dilaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL DILAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMY7XGC3LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary uses of Propylene Glycol Dilaurate in cosmetic formulations?
A1: this compound, along with other esters and diesters of Propylene Glycol and fatty acids, serves various roles in cosmetics []. They function as:
Q2: Where can I find more information about the safety of related compounds used in cosmetics?
A3: The Cosmetic Ingredient Review has conducted safety assessments on chemically similar ingredients, providing valuable insights []. These include:
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